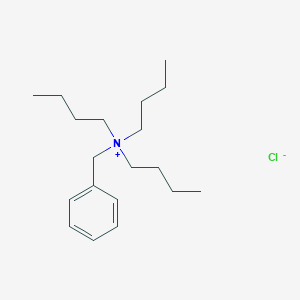

Benzyltributylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

benzyl(tributyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGNLOIQCWLBJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54225-72-8 (Parent) | |

| Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00885238 | |

| Record name | Tri-n-butylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyltributylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23616-79-7 | |

| Record name | Benzyltributylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23616-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-butylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltributylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyltributylammonium Chloride (CAS: 23616-79-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Benzyltributylammonium chloride (BTBAC), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and materials science. It details the compound's physicochemical properties, core applications with a focus on its role as a phase-transfer catalyst, and provides detailed experimental protocols for its synthesis and use in key chemical transformations. Safety and handling information are also included to ensure proper laboratory practice.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is a hygroscopic solid that is soluble in water.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23616-79-7 | |

| Molecular Formula | C₁₉H₃₄ClN | [4] |

| Molecular Weight | 311.93 g/mol | [2] |

| Appearance | White to ivory crystalline powder | [1][3] |

| Melting Point | 155-163 °C | [3][4] |

| Boiling Point (est.) | 466.93 °C | [4] |

| Solubility in Water | Soluble | [3][4] |

| Synonyms | BTBAC, Tributylbenzylammonium chloride, N-Benzyl-N,N-dibutylbutan-1-aminium chloride | [2] |

Core Applications

The primary application of this compound is as a Phase-Transfer Catalyst (PTC) in organic synthesis.[5] Its amphiphilic nature, possessing both a lipophilic quaternary ammonium cation and a hydrophilic chloride anion, enables it to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[6]

Phase-Transfer Catalysis (PTC)

In a typical biphasic system, an ionic reactant (e.g., sodium cyanide) dissolved in an aqueous phase cannot react with an organic substrate (e.g., 1-chlorooctane) dissolved in an organic solvent because they cannot come into contact.[5] A phase-transfer catalyst overcomes this barrier. The lipophilic cation of the PTC pairs with the anion from the aqueous phase, shuttling it across the phase boundary into the organic phase.[7] In the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate.[7][8] This mechanism dramatically increases reaction rates, improves yields, and often allows for milder reaction conditions, reducing the need for harsh or expensive anhydrous solvents.[5]

Caption: Mechanism of Phase-Transfer Catalysis (PTC) using a quaternary ammonium salt (Q⁺X⁻).

Other Applications

Beyond its primary role in PTC, this compound is also utilized as:

-

A Surfactant: Its structure allows it to improve solubility and dispersion in various formulations.

-

A Biochemical Reagent: It is used in certain biochemical assays and as a component in the synthesis of deep eutectic solvents (DESs).

-

Emulsifier and Cellulose Solubilizer: It finds use in industrial applications requiring the formation of stable emulsions or the dissolution of cellulose.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in common organic reactions.

Synthesis of this compound

This protocol describes a standard quaternization reaction. The synthesis involves the reaction of tributylamine (B1682462), a tertiary amine, with benzyl (B1604629) chloride.[9]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Charging: Charge the flask with tributylamine (1.0 eq) and a suitable solvent such as acetone.[10]

-

Addition: While stirring, add benzyl chloride (1.0 - 1.2 eq) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 50°C during addition, using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of starting materials.

-

Isolation: Cool the reaction mixture to approximately 5°C in an ice bath to induce precipitation of the quaternary ammonium salt.[9]

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone or diethyl ether to remove unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Application in Nucleophilic Substitution: Synthesis of Benzyl Acetate (B1210297)

This protocol details the synthesis of benzyl acetate from benzyl chloride and sodium acetate, a classic example of an Sₙ2 reaction facilitated by phase-transfer catalysis.[11]

Caption: Experimental workflow for the PTC-mediated synthesis of Benzyl Acetate.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl chloride (1.0 eq), sodium acetate (1.2-1.5 eq), water, and a catalytic amount of this compound (e.g., 5 mol%).[12][13]

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 2-4 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

-

Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The product, benzyl acetate, will be in the organic layer.

-

Extraction & Washing: Separate the layers. If necessary, add an organic solvent like diethyl ether to facilitate separation.[14] Wash the organic layer sequentially with water and then with a saturated brine solution to remove the catalyst and any remaining water-soluble impurities.

-

Drying & Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude benzyl acetate can be further purified by vacuum distillation.

Application in Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction that attaches an alkyl group to an aromatic ring.[15] The reaction is an electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid like AlCl₃ or FeCl₃.[16] While not a classic application for PTC, related alkylations can be performed under PTC conditions, especially with more reactive alkylating agents or specific substrates. Below is a standard protocol for the Lewis acid-catalyzed synthesis of diphenylmethane.

Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous benzene (B151609) (which acts as both reactant and solvent).[17]

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, e.g., 0.1 eq) in portions with stirring.[17]

-

Substrate Addition: Add benzyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature below 10°C.[17]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, careful addition of 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[17]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[3]

-

Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Wash thoroughly after handling.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.[2]

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound (CAS 23616-79-7) is a versatile and effective phase-transfer catalyst with significant utility in organic synthesis. Its ability to mediate reactions between immiscible phases allows for increased reaction rates, higher yields, and milder conditions compared to traditional homogeneous methods. The experimental protocols provided herein offer a practical guide for its synthesis and application in key chemical transformations, making it a valuable tool for professionals in research and drug development. Proper adherence to safety protocols is essential when handling this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound | C19H34N.Cl | CID 159952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 23616-79-7 this compound AKSci E464 [aksci.com]

- 4. BENZYL TRIBUTYL AMMONIUM CHLORIDE BTBAC [chembk.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Phase transfer catalysis | PPTX [slideshare.net]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 9. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 10. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 11. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]

- 12. CN104402719A - Preparation method of benzyl acetate - Google Patents [patents.google.com]

- 13. geniusjournals.org [geniusjournals.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Friedel-Crafts Alkylation [organic-chemistry.org]

- 16. mt.com [mt.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide on Benzyltributylammonium Chloride

This guide provides essential information regarding the molecular properties of Benzyltributylammonium chloride, a quaternary ammonium (B1175870) salt frequently utilized as a phase transfer catalyst and surfactant in various chemical syntheses.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations in experimental design and for the characterization of reaction products.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₃₄ClN | [1][2][3][4] |

| C₁₉H₃₄N.Cl | [1][5] | |

| Molecular Weight | 311.9 g/mol | [1] |

| 311.93 g/mol | [2][3][4][5][6] | |

| 311.94 g/mol | [7] |

Structural Composition

The molecular structure of this compound consists of a central nitrogen atom bonded to a benzyl (B1604629) group and three butyl chains, forming a quaternary ammonium cation. This cation is ionically bonded to a chloride anion.

Caption: Logical breakdown of this compound's structure.

References

- 1. This compound | C19H34N.Cl | CID 159952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Benzyl Tributyl Ammonium Chloride [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. This compound = 98 23616-79-7 [sigmaaldrich.com]

- 7. This compound 23616-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Benzyltributylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of benzyltributylammonium chloride (BTBAC), a quaternary ammonium (B1175870) salt utilized as a biochemical reagent in various life science research applications.[1] Proper understanding and management of its sensitivity to moisture are critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results.

Introduction to this compound

This compound is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a benzyl (B1604629) group and three butyl chains, with a chloride counter-ion. It is typically supplied as a white to ivory crystalline powder and is soluble in water.[2][3] Its utility in biochemical and organic synthesis stems from its properties as a phase transfer catalyst and a component in the formation of deep eutectic solvents.

Hygroscopic Nature

A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][4] This property is common among quaternary ammonium compounds and necessitates specific handling and storage protocols to prevent degradation and maintain sample purity.[5] The absorbed water can affect the material's physical state, potentially leading to clumping, and can also influence its chemical stability and reactivity in sensitive applications.

Quantitative Data on Water Content

Quantitative data on the rate of water absorption for this compound is not extensively available in peer-reviewed literature. However, product specifications from suppliers indicate a maximum water content, typically determined by Karl Fischer titration.

| Parameter | Value | Method of Determination |

| Water Content | ≤1% | Karl Fischer Titration |

Table 1: Specification for Water Content in this compound.[4]

Storage and Handling Recommendations

To mitigate the effects of its hygroscopic nature, stringent storage and handling procedures are imperative. Improper storage can lead to the absorption of atmospheric moisture, compromising the integrity of the compound.

Key Storage Recommendations:

-

Container: Store in a tightly closed container to minimize exposure to air.[1][6][7] Glass or polyethylene/polypropylene containers are suitable.[8]

-

Atmosphere: Keep in a dry and cool place.[7] Some suppliers recommend storage at 4°C or below +30°C under sealed and dry conditions.[6][9]

-

Environment: The storage area should be well-ventilated.[1][8]

-

Incompatibilities: Store away from strong oxidizing agents.[1][4]

-

General Handling: Avoid the generation of dust.[1] Wash hands thoroughly after handling.[1]

Logical Workflow: Impact of Improper Storage

The following diagram illustrates the logical progression from improper storage conditions to the potential degradation of this compound.

Experimental Protocols for Determining Hygroscopicity

Gravimetric Analysis

This method determines the amount of water absorbed by measuring the change in mass of the sample when exposed to a controlled humidity environment.

Protocol:

-

Sample Preparation: Dry a known quantity of this compound in a vacuum oven at a temperature below its melting point (155-163°C) until a constant weight is achieved. This will serve as the dry weight.

-

Weighing: Accurately weigh the dried sample in a pre-weighed container.

-

Exposure: Place the sample in a desiccator containing a saturated salt solution to maintain a specific relative humidity.

-

Data Collection: At regular intervals, remove the sample and quickly weigh it to determine the mass of water absorbed.

-

Equilibrium: Continue this process until the sample weight becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Calculation: The hygroscopic moisture content can be calculated as the percentage increase in mass from the dry weight.

Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in a sample.[10]

Protocol:

-

Titrator Preparation: Prepare and standardize the Karl Fischer titrator and reagents as per the instrument's manual.

-

Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound.

-

Titration: Quickly transfer the sample to the titration vessel containing a suitable solvent (e.g., methanol).

-

Analysis: The instrument will then titrate the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically when all the water in the sample has reacted.

-

Calculation: The instrument's software will automatically calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).

Conclusion

This compound is a valuable biochemical reagent whose efficacy is dependent on its purity and integrity. Its pronounced hygroscopic nature demands careful attention to storage and handling. For researchers, scientists, and drug development professionals, adherence to the recommended protocols is essential to ensure the reliability and reproducibility of experimental outcomes. The implementation of quantitative methods, such as gravimetric analysis and Karl Fischer titration, can provide valuable data for quality control and a deeper understanding of the material's behavior in various environments.

References

- 1. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]

- 2. This compound | 23616-79-7 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. A10345.36 [thermofisher.com]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. chemscene.com [chemscene.com]

- 7. dot.state.mn.us [dot.state.mn.us]

- 8. sussexdampexperts.com [sussexdampexperts.com]

- 9. echemi.com [echemi.com]

- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Benzyltributylammonium Chloride from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzyltributylammonium chloride (BTBAC), a versatile quaternary ammonium (B1175870) salt with significant applications as a phase transfer catalyst in organic synthesis. The primary synthetic route involves the quaternization of tributylamine (B1682462) with benzyl (B1604629) chloride. This document details the underlying chemical principles, experimental protocols, and the influence of various reaction parameters on the yield and purity of the final product. Quantitative data from multiple studies are summarized in structured tables to facilitate comparison. Furthermore, this guide includes detailed characterization data, including 1H NMR, 13C NMR, and FTIR spectroscopy, to aid in product verification. Diagrams illustrating the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound (BTBAC) is a quaternary ammonium salt that serves as a highly effective phase transfer catalyst (PTC). PTCs are invaluable in facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). BTBAC, with its lipophilic butyl chains and the benzyl group, can effectively transport anions from the aqueous phase to the organic phase, thereby accelerating reaction rates and improving yields under milder conditions. Its applications span a wide range of organic transformations, including nucleophilic substitutions, oxidations, and polymerizations.

The synthesis of BTBAC is primarily achieved through the Menshutkin reaction, a classic method for the alkylation of tertiary amines. This guide will delve into the specifics of this synthesis, providing researchers with the necessary information to perform and optimize this reaction in a laboratory setting.

Chemical Synthesis

The synthesis of this compound is a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the nitrogen atom of tributylamine attacks the electrophilic benzylic carbon of benzyl chloride. The chloride ion is displaced, and the quaternary ammonium salt is formed.

Reaction Scheme:

Factors Influencing the Reaction

Several factors can influence the rate and yield of the quaternization reaction:

-

Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cation, leaving the nucleophile (the amine) more reactive. They also facilitate the dissolution of the reactants.

-

Temperature: Like most chemical reactions, the rate of quaternization increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product.

-

Reaction Time: The reaction needs to proceed for a sufficient duration to ensure a high conversion of the starting materials. The optimal reaction time is often determined empirically by monitoring the reaction progress.

-

Stoichiometry of Reactants: While a 1:1 molar ratio of benzyl chloride to tributylamine is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

General Laboratory-Scale Synthesis

This protocol is a common method for the laboratory preparation of BTBAC.

Materials:

-

Benzyl chloride

-

Tributylamine

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of benzyl chloride and tributylamine.

-

Add a suitable volume of anhydrous acetone to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 60-65°C) and maintain this temperature with stirring for 8-12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether to precipitate the solid this compound.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and a closely related analogue, Benzyltriethylammonium chloride (TEBA), to provide insights into the effects of different reaction parameters. Due to the limited availability of extensive comparative studies on BTBAC synthesis, data for TEBA is included to illustrate general trends.

Table 1: Synthesis of Benzyltriethylammonium Chloride (TEBA) under Various Conditions

| Benzyl Chloride (moles) | Triethylamine (moles) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1 | Acetone | 63-64 | 8 | 68.9 | [1] |

| 1 | 1 | Polydimethylsiloxane | 80 | 5 | ~76.3 | [2] |

| 0.05 | 0.05 | Anhydrous Ethanol | Reflux | 3.5 | 79 | [3] |

| 1 | 1 | Toluene:Acetone:DMF (1:0.5:0.05 v/v) | 85-90 | 6-10 | High | [4] |

| 1 | 1 | Dichloroethane | Reflux | 2 | - | [1] |

Note: Yields for the dichloroethane reaction were not specified in the available literature.

Characterization of this compound

Accurate characterization of the synthesized product is crucial to confirm its identity and purity.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C19H34ClN |

| Molecular Weight | 311.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155-163 °C |

Table 3: 1H NMR Spectral Data for this compound (CDCl3)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4-7.6 | m | Aromatic protons (C6H5) |

| ~4.9 | s | Benzylic protons (-CH2-) |

| ~3.3 | m | N-CH2 protons of butyl groups |

| ~1.8 | m | -CH2- protons of butyl groups |

| ~1.4 | m | -CH2- protons of butyl groups |

| ~1.0 | t | -CH3 protons of butyl groups |

Table 4: 13C NMR Spectral Data for this compound (CDCl3)

| Chemical Shift (ppm) | Assignment |

| ~133 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~65 | Benzylic C (-CH2-) |

| ~58 | N-CH2 of butyl groups |

| ~24 | -CH2- of butyl groups |

| ~20 | -CH2- of butyl groups |

| ~13 | -CH3 of butyl groups |

Table 5: FTIR Spectral Data for this compound

| Wavenumber (cm-1) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2960, ~2870 | Aliphatic C-H stretch |

| ~1455 | C=C aromatic ring stretch |

| ~700-750 | C-H out-of-plane bend (monosubstituted benzene) |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from benzyl chloride and tributylamine is a robust and well-established method. The selection of an appropriate polar aprotic solvent, along with optimization of temperature and reaction time, is key to achieving high yields and purity. This guide provides the essential theoretical background, practical experimental protocols, and comprehensive characterization data to support researchers in the successful synthesis and application of this important phase transfer catalyst. The provided workflows and comparative data tables serve as a valuable resource for both educational and practical laboratory settings.

References

- 1. chembk.com [chembk.com]

- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 3. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]

- 4. DD283497A7 - PROCESS FOR PREPARING TRIETHYLBENZYLAMMONIUM CHLORIDE - Google Patents [patents.google.com]

The Lynchpin of Biphasic Reactions: A Technical Guide to Phase Transfer Catalysis with Benzyltributylammonium Chloride

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the mechanism, applications, and quantitative aspects of phase transfer catalysis (PTC) utilizing benzyltributylammonium chloride (BTBAC). This versatile catalyst has proven instrumental in overcoming the insolubility barrier between reactants in heterogeneous reaction mixtures, thereby enhancing reaction rates and yields in a multitude of organic syntheses.

At its core, phase transfer catalysis addresses a fundamental challenge in organic chemistry: how to efficiently bring together reactants that reside in separate, immiscible phases, typically an aqueous phase and an organic phase. This compound, a quaternary ammonium (B1175870) salt, acts as a shuttle, transporting a reactant from one phase to the other where the reaction can proceed. Its lipophilic butyl groups and benzyl (B1604629) moiety confer solubility in the organic phase, while the positively charged nitrogen atom can pair with an anion from the aqueous phase.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of this compound as a phase transfer catalyst is rooted in its ability to facilitate the transfer of anions from an aqueous to an organic phase. This process can be visualized as a catalytic cycle:

-

Anion Exchange: In the aqueous phase, the benzyltributylammonium cation ([BnBu₃N]⁺) exchanges its chloride anion for the reactant anion (Y⁻), forming an ion pair, [BnBu₃N]⁺Y⁻.

-

Phase Transfer: This newly formed ion pair, being lipophilic, migrates across the phase boundary into the organic phase.

-

Reaction: In the organic phase, the reactant anion (Y⁻) is now "naked" and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY). The catalyst cation now pairs with the leaving group anion (X⁻), forming [BnBu₃N]⁺X⁻.

-

Catalyst Regeneration: The [BnBu₃N]⁺X⁻ ion pair diffuses back into the aqueous phase, where the catalyst cation is regenerated and can restart the cycle by pairing with another reactant anion.

Quantitative Analysis of BTBAC-Catalyzed Reactions

The efficiency of this compound as a phase transfer catalyst is demonstrated across a range of organic transformations. The following tables summarize key quantitative data from various studies, highlighting reaction yields and conditions.

Table 1: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |

| Benzyl Chloride | Sodium Acetate (B1210297) | Benzyl Acetate | 5 mol% BTBAC, 50% aq. NaOAc, 70°C, 2 hrs | 80 | [1] |

| o-Nitrobenzyl alcohol | N,N-dimethyl chlorouracil | o-Nitrobenzyl N,N-dimethyluracil ether | BTBAC, 5% NaOH(aq), CH₂Cl₂, Room Temp | 78 | [2] |

| Secondary Alkyl Sulfonates | This compound | Secondary Alkyl Chlorides | Acetone, mild conditions, 30 min | Excellent | [3] |

Table 2: C-3 Benzylation of Indoles

| Substrate | Catalyst System | Conditions | Conversion (%) | Reference |

| 2-Phenylindole (B188600) | BTBAC / (NH₄)₂PdCl₆ | H₂O, 110°C, 16 hrs | 82 | [4] |

| Indole | BTBAC / Pd(OAc)₂ | H₂O, 110°C, 16 hrs | 40 | [4] |

| 7-Ethylindole | BTBAC / (NH₄)₂PdCl₆ | H₂O, 110°C, 16 hrs | 82 | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of phase transfer catalysis. Below are representative experimental protocols for key reactions catalyzed by this compound.

Protocol 1: Synthesis of Benzyl Acetate via Nucleophilic Substitution[1]

Objective: To synthesize benzyl acetate from benzyl chloride and sodium acetate using BTBAC as a phase transfer catalyst.

Materials:

-

Benzyl chloride

-

Sodium acetate (50% aqueous solution)

-

This compound (BTBAC)

-

Toluene

-

Sodium sulfate

-

Distilled water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add benzyl chloride, 50% aqueous sodium acetate, and toluene.

-

Add 5 mol% of this compound to the reaction mixture.

-

Heat the mixture to 70°C with vigorous stirring (e.g., 520 rpm).

-

Maintain the reaction at 70°C for 2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude benzyl acetate.

-

Purify the product by distillation if necessary.

Protocol 2: C-3 Benzylation of 2-Phenylindole[4]

Objective: To achieve regioselective C-3 benzylation of 2-phenylindole using BTBAC and a palladium catalyst.

Materials:

-

2-Phenylindole

-

This compound (BTBAC)

-

Ammonium hexachloropalladate(IV) ((NH₄)₂PdCl₆)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Closed reaction vessel

-

Heating and stirring apparatus

Procedure:

-

In a reaction vessel, combine 2-phenylindole (1.0 mmol) and this compound (4.0 mmol) in 2 mL of water.

-

Heat the mixture at 110°C under air for 16 hours.

-

Cool the reaction mixture.

-

Add ammonium hexachloropalladate(IV) (5 mol%), potassium carbonate (2.5 mmol), and an additional 5 mL of water.

-

Seal the vessel and heat at 110°C with stirring for an additional 16 hours.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Logical Relationships in Phase Transfer Catalysis

The efficiency of a phase transfer catalyzed reaction is governed by several interconnected factors. Understanding these relationships is crucial for reaction optimization.

References

The Pivotal Role of Benzyltributylammonium Chloride in Advancing Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltributylammonium chloride (BTBAC) has emerged as a highly effective and versatile phase transfer catalyst (PTC) in modern organic synthesis. Its unique lipophilic properties, coupled with its ability to transport anions between immiscible aqueous and organic phases, facilitate a wide array of chemical transformations with enhanced reaction rates, improved yields, and milder reaction conditions. This technical guide provides a comprehensive overview of the core applications of BTBAC, including detailed experimental protocols, comparative quantitative data, and mechanistic insights visualized through logical diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, enabling the strategic implementation of BTBAC to optimize synthetic routes and accelerate innovation.

Introduction: The Power of Phase Transfer Catalysis

Many crucial reactions in organic synthesis involve reactants that are soluble in separate, immiscible phases, typically an aqueous and an organic phase. This phase incompatibility severely limits the reaction rate by restricting the interaction between the reacting species to the limited interfacial area. Phase transfer catalysis (PTC) offers an elegant solution to this challenge by employing a catalyst, such as this compound, to transport a reactant from one phase to another, thereby enabling the reaction to proceed efficiently in a homogeneous environment within the organic phase.[1][2]

BTBAC, a quaternary ammonium (B1175870) salt, possesses both hydrophilic (the charged ammonium head) and lipophilic (the benzyl (B1604629) and butyl groups) characteristics.[2] This amphipathic nature allows it to form an ion pair with an anionic reactant in the aqueous phase and transport it into the organic phase, where it can readily react with the organic-soluble substrate.[2] This mechanism not only accelerates the reaction but also often leads to higher product selectivity and allows for the use of less expensive and hazardous reagents and solvents, aligning with the principles of green chemistry.

Core Applications of this compound in Organic Synthesis

BTBAC has demonstrated exceptional utility across a spectrum of organic reactions. This section details its application in key synthetic transformations, providing both mechanistic understanding and practical data.

Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone reaction for the formation of ethers, is significantly enhanced by the use of BTBAC. The catalyst facilitates the transfer of the alkoxide or phenoxide anion from the aqueous or solid phase to the organic phase, where it can undergo nucleophilic substitution with an alkyl halide.

While direct comparative studies for BTBAC are limited in the readily available literature, the following table presents representative yields for Williamson ether synthesis under phase transfer catalysis conditions, illustrating the general efficacy of this approach.

| Entry | Alcohol/Phenol (B47542) | Alkyl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Benzyl Chloride | BTBAC | 50% NaOH | Toluene (B28343) | 80 | 4 | >95 |

| 2 | 4-Methylphenol | Benzyl Bromide | TBAB | 50% NaOH | Dichloromethane | RT | 6 | 92 |

| 3 | 1-Octanol | Benzyl Chloride | BTBAC | Solid KOH | Toluene | 90 | 5 | High |

| 4 | 2-Naphthol | Ethyl Bromide | Aliquat 336 | 50% NaOH | Chlorobenzene | 70 | 3 | 98 |

Note: Data is compiled from various sources and is intended for illustrative purposes. TBAB (Tetrabutylammonium bromide) and Aliquat 336 are other common phase transfer catalysts shown for comparison.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add phenol (9.4 g, 0.1 mol), toluene (100 mL), and a 50% aqueous solution of sodium hydroxide (B78521) (40 mL).

-

Catalyst Addition: To the vigorously stirred biphasic mixture, add this compound (1.56 g, 0.005 mol).

-

Reagent Addition: Heat the mixture to 60°C and add benzyl chloride (12.65 g, 0.1 mol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, raise the temperature to 80-90°C and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield benzyl phenyl ether.

References

In-Depth Technical Guide to the Thermal Stability of Benzyltributylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Benzyltributylammonium chloride. The information herein is curated for researchers, scientists, and professionals in drug development who utilize quaternary ammonium (B1175870) salts in their work. This document details the expected thermal behavior, decomposition pathways, and standard analytical protocols for assessing the thermal stability of this compound.

Introduction to this compound

This compound is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a benzyl (B1604629) group and three butyl chains, with a chloride counter-ion. Its chemical structure confers properties that make it useful as a phase transfer catalyst and surfactant in various chemical syntheses. Understanding its thermal stability is paramount for defining safe operating temperatures in industrial applications and for ensuring its integrity in pharmaceutical formulations.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₉H₃₄ClN |

| Molecular Weight | 311.93 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-163 °C |

| Solubility | Soluble in water |

| Hygroscopicity | Hygroscopic |

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in public literature, its thermal behavior can be reliably inferred from data on structurally analogous quaternary ammonium salts.

Quaternary ammonium halides containing benzyl groups are known to be thermally stable up to approximately 180°C, after which they undergo rapid decomposition. It is anticipated that this compound will exhibit an initial weight loss corresponding to the loss of absorbed water due to its hygroscopic nature, followed by melting in the range of 155-163 °C. The primary decomposition is expected to commence at temperatures exceeding the melting point. For similar long-chain quaternary ammonium salts, significant decomposition events are often observed in the range of 200-400°C.

The primary mechanism for the thermal decomposition of quaternary ammonium salts is the Hofmann elimination , a process that involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene, a tertiary amine, and a byproduct. In the case of this compound, the decomposition could also proceed via a nucleophilic substitution pathway.

Anticipated Thermal Events:

| Temperature Range (°C) | Event |

| < 100 | Loss of adsorbed water |

| 155 - 163 | Melting (Endothermic) |

| > 180 | Onset of Decomposition |

| 200 - 400 | Major Decomposition |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed experimental protocols based on established standards such as ASTM E1131, ISO 11358 for TGA, and ASTM D3418, ASTM E1356, ISO 11357 for DSC.[1][2]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Experimental Parameters:

-

Sample Preparation: A sample of 5-10 mg of finely ground this compound is weighed into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Experimental Parameters:

-

Sample Preparation: A 2-5 mg sample of finely ground this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy) are calculated.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates the sequential steps involved in the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

The following diagram outlines a simplified, logical pathway for the thermal decomposition of this compound, considering both Hofmann elimination and nucleophilic substitution.

Conclusion

This compound is a moderately thermally stable quaternary ammonium salt. It is expected to be stable up to its melting point of 155-163 °C, with significant decomposition commencing at temperatures above 180 °C. The primary decomposition is likely to occur between 200 °C and 400 °C. For applications requiring thermal stress, it is crucial to maintain operating temperatures below the onset of decomposition to prevent degradation of the compound and the formation of unwanted byproducts. The experimental protocols provided in this guide offer a standardized approach for the precise determination of its thermal stability profile.

References

Benzyltributylammonium chloride safety data sheet (MSDS) information.

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the safety information for Benzyltributylammonium chloride (CAS No. 23616-79-7), a quaternary ammonium (B1175870) compound frequently utilized as a phase transfer catalyst in organic synthesis.[1] The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound, also known as BTBAC, is a white, hygroscopic crystalline powder.[1][2][3][4] It is freely soluble in water.[5][6]

| Property | Value |

| CAS Number | 23616-79-7 |

| Molecular Formula | C₁₉H₃₄ClN[4][5][7] |

| Molecular Weight | 311.93 - 311.94 g/mol [4][5][7][8] |

| Appearance | White to ivory crystalline powder[1][2][3][4][6] |

| Melting Point | 155 - 163 °C[4][5][6][8][9] |

| Decomposition Temperature | 155 °C[5] |

| Solubility | Freely soluble in water[5][6] |

| Stability | Stable under normal conditions, but is hygroscopic[4][6][8][9][10] |

| Boiling Point | No information available[5] |

| Flash Point | No information available[5] or Not Applicable[2][8] |

| Autoignition Temperature | No data available[5] or Not Applicable[2][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are related to acute oral toxicity, severe skin corrosion, and serious eye damage.

| Hazard Classification | Category | GHS Code | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302 | Warning[10] |

| Skin Corrosion/Irritation | Category 1B/1C or 2 | H314 / H315 | Danger / Warning[5][7][10][11] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318 / H319 | Danger / Warning[5][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335 | Warning[5][10] |

Hazard Statements:

Toxicological Summary

While specific LD50/LC50 data are not available in the reviewed literature, the GHS classification provides a basis for assessing its toxicity.[2][8]

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[7][10] Ingestion may cause irritation of the digestive tract.[2][8] |

| Skin Corrosion/Irritation | Category 1C response indicates corrosive effects occur after exposure between 1 and 4 hours.[11] Other sources classify it as a Category 2 irritant.[5][10] |

| Serious Eye Damage | Causes serious eye damage or irritation.[2][8][10][11] |

| Respiratory Irritation | Inhalation of dust causes respiratory tract irritation.[2][8][10] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[2][11] |

Experimental Protocol Note: Standard Safety Data Sheets summarize the results of toxicological studies but do not provide detailed experimental methodologies. The classifications are based on criteria established by regulatory bodies like OSHA and the UN (GHS). For instance, "Skin Corrosion, Category 1C" is a standardized classification based on the observation time for corrosive effects.[11]

Safe Handling, Storage, and Exposure Control

Proper handling and storage procedures are critical to minimize risk. No official occupational exposure limits (OELs) have been established for this compound.[1]

Handling Procedures:

-

Use with adequate ventilation and minimize dust generation.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[10]

Storage Conditions:

-

Store in a cool, dry, well-ventilated area.[2]

-

Keep containers tightly closed to prevent moisture absorption (hygroscopic).[2][7]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][4][6][8][9]

Personal Protective Equipment (PPE) Workflow: The selection of appropriate PPE is directly dictated by the identified hazards.

References

- 1. chemstock.ae [chemstock.ae]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | C19H34N.Cl | CID 159952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. fishersci.de [fishersci.de]

- 6. Benzyl Tributyl Ammonium Chloride [chembk.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound | CAS#:23616-79-7 | Chemsrc [chemsrc.com]

- 9. This compound | 23616-79-7 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Benzyltributylammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltributylammonium chloride (BTBAC) is a quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst (PTC) in a variety of organic syntheses.[1][2][3] Its amphiphilic nature, possessing a lipophilic cation and a hydrophilic anion, enables the transport of reactants across the interface of immiscible liquid phases (typically aqueous and organic), thereby accelerating reaction rates and improving yields.[2][3][4][5] This capability makes BTBAC an invaluable tool in overcoming the solubility barriers that often hinder reactions between reagents in separate phases. Applications of BTBAC are prevalent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[6]

Core Principles of Phase Transfer Catalysis

Phase transfer catalysis operates by pairing the catalyst's cation (in this case, benzyltributylammonium, [C₆H₅CH₂(C₄H₉)₃N]⁺) with an anion from the aqueous phase (e.g., hydroxide, cyanide). This newly formed ion pair is sufficiently lipophilic to migrate into the organic phase. Once in the organic phase, the anion is highly reactive as it is poorly solvated and less encumbered by its counterion compared to in the aqueous phase. After the anion reacts with the organic substrate, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the catalytic cycle.

Applications of this compound

BTBAC is a versatile catalyst employed in a range of organic transformations, including:

-

Nucleophilic Substitution Reactions: BTBAC is highly effective in facilitating nucleophilic substitution reactions, such as alkylations, where it transports nucleophiles from the aqueous phase to the organic phase to react with an alkylating agent.

-

Oxidation Reactions: In oxidation reactions, BTBAC can be used to transfer oxidizing agents, such as permanganate (B83412) or hypochlorite, into the organic phase to oxidize alcohols and other organic substrates.

-

Polymerization Reactions: BTBAC can act as an initiator or catalyst in certain polymerization processes.

-

Cyanation Reactions: It facilitates the transfer of cyanide ions from an aqueous or solid phase into an organic phase for the synthesis of nitriles from alkyl or aryl halides.

One of the key advantages of using BTBAC is that it can often be a more cost-effective alternative to other quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB).[7] However, it is important to consider that the benzyl (B1604629) group can sometimes lead to side reactions, such as benzylation of the nucleophile.[7]

Data Presentation

The following tables summarize quantitative data for key reactions utilizing this compound or analogous phase transfer catalysts.

Table 1: Alkylation of Phenylacetonitrile (B145931)

| Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Bromide | 50% aq. NaOH | Benzyltriethylammonium chloride | None | 28-35 | 2.5 | 78-84 | [7] |

| Benzyl Alcohol | Potassium tert-butoxide | None (Base-promoted) | Toluene | 120 | 3 | High | [1] |

| Bromocyclohexane | 50% aq. NaOH | Benzyltriethylammonium chloride | Toluene | 25-60 | 2-4 | ~78-84 | [6] |

Table 2: Oxidation of Benzyl Alcohol

| Oxidizing Agent | Co-catalyst/Activator | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Reference |

| Hydrogen Peroxide | Sodium Molybdate (B1676688) / HCl | Benzyltriethylammonium chloride | Water | Reflux | 1 | Benzaldehyde (B42025) | [8][9] |

Experimental Protocols

Protocol 1: Alkylation of Phenylacetonitrile with Ethyl Bromide

This protocol is adapted from a general procedure for the phase-transfer alkylation of nitriles.[7]

Materials:

-

Phenylacetonitrile

-

Ethyl Bromide

-

50% aqueous Sodium Hydroxide (NaOH)

-

This compound (BTBAC)

-

Diethyl ether (or other suitable organic solvent)

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

In the round-bottom flask, combine phenylacetonitrile (1.1 moles), 50% aqueous NaOH (270 ml), and this compound (0.011 moles).

-

Begin vigorous stirring and add ethyl bromide (1.0 mole) dropwise over approximately 90-100 minutes.

-

Maintain the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

-

Increase the temperature to 40°C and stir for another 30 minutes.

-

Cool the reaction mixture to room temperature and dilute with water (400 ml).

-

Extract the product with diethyl ether (2 x 150 ml).

-

Combine the organic layers and wash successively with water (100 ml), dilute HCl (100 ml), and finally with water (100 ml) until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-phenylbutyronitrile.

Protocol 2: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol is based on a method using Benzyltriethylammonium chloride, which is structurally and functionally similar to BTBAC.[8][9]

Materials:

-

Benzyl Alcohol

-

Hydrogen Peroxide (15 wt%)

-

Sodium Molybdate Dihydrate

-

4 M Hydrochloric Acid (HCl)

-

This compound (BTBAC)

-

Round-bottom flask with reflux condenser

-

Distillation apparatus

Procedure:

Part A: Catalyst Preparation (Tetrakis(benzyltributylammonium) octamolybdate)

-

In a small vial, dissolve sodium molybdate dihydrate (0.30 g) in water (1 mL) and add 4 M HCl (0.5 mL).

-

In a separate vial, dissolve this compound (0.53 g) in approximately 3 mL of water and heat to 70°C with stirring.

-

Slowly add the molybdate solution dropwise to the heated BTBAC solution.

-

Continue stirring for 5 minutes after the addition is complete.

-

Remove from heat and collect the solid catalyst by vacuum filtration, washing with a small amount of water.

Part B: Oxidation Reaction

-

To a 50 mL round-bottom flask, add benzyl alcohol (5 mL) and the prepared catalyst (0.25 g, dry weight).

-

Add 15 wt% hydrogen peroxide (12 mL) to the flask.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After cooling to room temperature, set up for simple distillation to isolate the benzaldehyde product.

Protocol 3: General Procedure for Cyanation of Aryl Halides

While a specific protocol for BTBAC-catalyzed cyanation of aryl halides was not found, the following general procedure for palladium-catalyzed cyanation can be adapted, where BTBAC can potentially enhance the reaction rate by facilitating the transfer of the cyanide anion.

Materials:

-

Aryl Halide (e.g., Aryl Bromide or Chloride)

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., dppf)

-

This compound (BTBAC)

-

Solvent (e.g., Dioxane/Water mixture)

-

Base (e.g., Potassium Acetate)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), potassium ferrocyanide (0.5 equiv), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), potassium acetate (0.125 equiv), and BTBAC (e.g., 5 mol%).

-

Add the solvent system (e.g., 2.5 mL dioxane and 2.5 mL water).

-

Seal the tube and heat the mixture at a temperature typically ranging from 70-100°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: General mechanism of this compound in phase transfer catalysis.

Caption: Experimental workflow for the phase transfer catalyzed alkylation of phenylacetonitrile.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase transfer catalysis | PPTX [slideshare.net]

- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 5. google.com [google.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. lakeland.edu [lakeland.edu]

- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

Application Notes and Protocols: Benzyltributylammonium Chloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltributylammonium chloride (BTBAC) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of nucleophilic substitution reactions. Its amphiphilic nature, possessing both a lipophilic tributylammonium (B8510715) cation and a hydrophilic chloride anion, enables the transport of anionic nucleophiles from an aqueous or solid phase into an organic phase where the electrophilic substrate resides. This circumvents the mutual insolubility of reactants, leading to significantly enhanced reaction rates, milder reaction conditions, and often improved yields and selectivities. These attributes make BTBAC a valuable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries.

Phase-transfer catalysis using BTBAC is particularly advantageous for reactions involving anionic nucleophiles such as carboxylates, phenoxides, and cyanides with organic halides. The catalyst facilitates these reactions by forming a lipophilic ion pair with the nucleophile, which can then readily migrate into the organic phase to react with the substrate.

Mechanism of Action: Phase-Transfer Catalysis

The catalytic cycle of this compound in a typical liquid-liquid phase-transfer catalyzed nucleophilic substitution reaction involves the following key steps:

-

Anion Exchange: In the aqueous phase, the benzyltributylammonium cation (Q+) exchanges its chloride anion for the nucleophile anion (Nu-) to form a lipophilic ion pair, [Q+Nu-].

-

Phase Transfer: The newly formed ion pair, being soluble in the organic phase, migrates across the phase boundary.

-

Nucleophilic Substitution: In the organic phase, the nucleophile attacks the electrophilic substrate (R-X), resulting in the formation of the desired product (R-Nu) and the regeneration of the catalyst with the leaving group anion ([Q+X-]).

-

Catalyst Regeneration: The catalyst-leaving group ion pair then returns to the aqueous phase to restart the catalytic cycle.

Caption: Mechanism of Phase-Transfer Catalysis with this compound.

Applications in Nucleophilic Substitution Reactions

This compound is a versatile catalyst for a range of nucleophilic substitution reactions, including esterification, etherification (Williamson ether synthesis), and cyanation.

Esterification Reactions

BTBAC is effective in catalyzing the synthesis of esters from carboxylic acid salts and alkyl halides. This is particularly useful for the preparation of benzyl (B1604629) esters, which are common intermediates in organic synthesis.

Quantitative Data for Esterification Reactions

| Substrate | Nucleophile | Solvent System | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |

| Benzyl Chloride | Sodium Acetate (B1210297) | Toluene/Water | 85 | - | - | - | [1] |

| Benzyl Chloride | Sodium Butyrate | Toluene (Solid-Liquid) | - | - | - | - | [2] |

| Benzyl Chloride | Potassium Cinnamate | BMImBF4 | - | - | - | 96.5 | [3] |

Experimental Protocol: Synthesis of Benzyl Acetate

This protocol is adapted from studies on the phase-transfer catalyzed synthesis of benzyl acetate.[1][4][5]

Materials:

-

Benzyl chloride

-

Sodium acetate

-

This compound (BTBAC)

-

Toluene

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium acetate (1.2 eq), water, and this compound (1-5 mol%).

-

Addition of Reactants: To the stirred aqueous solution, add a solution of benzyl chloride (1.0 eq) in toluene.

-

Reaction: Heat the biphasic mixture to 85-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl acetate.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, can be significantly improved by using BTBAC, especially in reactions involving phenols or other less reactive alcohols. The catalyst facilitates the formation of the alkoxide or phenoxide in the aqueous phase and its subsequent transfer to the organic phase for reaction with an alkyl halide.

Quantitative Data for Williamson Ether Synthesis

| Substrate | Nucleophile | Solvent System | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |

| m-Cresol (B1676322) | Benzyl Chloride | Liquid-Liquid-Liquid | 50 | - | - | 100 (selectivity) | [6] |

| Phenols | Alkyl Halides | Liquid-Liquid | - | < 0.5 | - | High | [7] |

Experimental Protocol: O-Alkylation of m-Cresol

This protocol is based on the selective O-benzylation of m-cresol using phase-transfer catalysis.[6]

Materials:

-

m-Cresol

-

Benzyl chloride

-

Sodium hydroxide (B78521)

-

This compound (BTBAC)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve m-cresol (1.0 eq) and sodium hydroxide (1.1 eq) in water.

-

Catalyst and Substrate Addition: Add this compound (1-5 mol%) to the aqueous solution. Then, add a solution of benzyl chloride (1.05 eq) in toluene.

-

Reaction: Heat the mixture to 50-60°C with vigorous stirring. The formation of a third, catalyst-rich phase may be observed. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic phase with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to afford 3-benzyloxytoluene.

Cyanation Reactions

The synthesis of nitriles from organic halides is a fundamental transformation in organic chemistry. BTBAC can effectively catalyze the reaction between an alkyl or benzyl halide in an organic solvent and an inorganic cyanide salt (e.g., NaCN or KCN) in an aqueous or solid phase.

Quantitative Data for Cyanation Reactions

| Substrate | Nucleophile | Solvent System | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |

| Benzyl Chloride | Sodium Cyanide | Toluene/Water | 90-100 | 2-4 | 0.5-2.0 | >90 | - |

| Aryl Halides | Benzyl Nitrile | - | - | - | - | Moderate to Good | [8] |

Experimental Protocol: Synthesis of Benzyl Cyanide

This protocol describes a typical phase-transfer catalyzed cyanation of benzyl chloride.

Materials:

-

Benzyl chloride

-

Sodium cyanide (Caution: Highly toxic)

-

This compound (BTBAC)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer. Add sodium cyanide (1.2 eq) and water to the flask and stir until the salt is dissolved.

-

Catalyst and Substrate Addition: Add this compound (1-2 mol%) to the aqueous cyanide solution. With vigorous stirring, slowly add benzyl chloride (1.0 eq) dissolved in toluene.

-

Reaction: Heat the reaction mixture to 90-100°C and maintain vigorous stirring for 2-4 hours. Monitor the disappearance of benzyl chloride by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully separate the organic layer. Wash the organic phase with water and then with brine. (Caution: The aqueous layer contains cyanide and should be handled and disposed of with extreme care according to institutional safety protocols).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude benzyl cyanide can be purified by vacuum distillation.

Experimental Workflow

The general workflow for a nucleophilic substitution reaction using this compound as a phase-transfer catalyst can be summarized as follows:

Caption: General experimental workflow for PTC-catalyzed nucleophilic substitution.

Conclusion

This compound is a robust and efficient phase-transfer catalyst for a variety of nucleophilic substitution reactions. Its application allows for milder reaction conditions, faster reaction times, and higher yields, often with simplified work-up procedures. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize BTBAC in their synthetic endeavors. As with all chemical reactions, optimization of parameters such as temperature, solvent, and catalyst loading may be necessary to achieve the best results for a specific substrate and nucleophile combination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN104402719A - Preparation method of benzyl acetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Williamson Ether Synthesis Utilizing Benzyltributylammonium Chloride as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1] This method is particularly valuable in pharmaceutical and drug development for the synthesis of various intermediates and active pharmaceutical ingredients. The use of a phase-transfer catalyst (PTC), such as Benzyltributylammonium chloride (BTBAC), significantly enhances the efficiency and applicability of this synthesis, especially in biphasic systems.[2]

Phase-transfer catalysis facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkylating agent resides.[2] This overcomes the mutual insolubility of the reactants, leading to faster reaction rates, higher yields, and milder reaction conditions, often eliminating the need for hazardous anhydrous solvents.[2] this compound, a quaternary ammonium (B1175870) salt, is an effective PTC for this purpose due to its ability to form a lipophilic ion pair with the alkoxide, enabling its transport into the organic phase for reaction.

Advantages of Using this compound

Employing this compound as a catalyst in the Williamson ether synthesis offers several key advantages:

-

Increased Reaction Rates: By facilitating the interaction between reactants in different phases, the catalyst dramatically accelerates the reaction.

-